N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide
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Overview
Description
N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6BrFN2O3. It is a white crystalline solid at room temperature and is soluble in some organic solvents . This compound is primarily used as an intermediate in organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide can be synthesized through a series of substitution and fluorination reactions. One common method involves the reaction of 2-bromo-4-fluoroaniline with acetic anhydride in the presence of a catalyst . The reaction is typically carried out under an inert atmosphere at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.
Reduction: Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products
Scientific Research Applications
N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-nitrophenyl)acetamide
- N-(4-bromo-2,6-difluorophenyl)acetamide
- 2-bromo-6-fluoro-4-nitrophenol
Uniqueness
N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity compared to similar compounds . This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C8H6BrFN2O3 |
---|---|
Molecular Weight |
277.05 g/mol |
IUPAC Name |
N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H6BrFN2O3/c1-4(13)11-8-6(9)2-5(10)3-7(8)12(14)15/h2-3H,1H3,(H,11,13) |
InChI Key |
FDHFARBUKIXOII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Br)F)[N+](=O)[O-] |
Origin of Product |
United States |
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